molecular formula C12H16N2O3 B158284 dl-Alanyl-dl-phenylalanine CAS No. 1999-45-7

dl-Alanyl-dl-phenylalanine

Cat. No.: B158284
CAS No.: 1999-45-7
M. Wt: 236.27 g/mol
InChI Key: OMNVYXHOSHNURL-UHFFFAOYSA-N
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Description

dl-Alanyl-dl-phenylalanine: is a dipeptide composed of the amino acids alanine and phenylalanine. It is a synthetic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is often used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the dipeptide.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

dl-Alanyl-dl-phenylalanine exerts its effects primarily through interactions with enzymes and proteins. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. The compound’s molecular targets include various proteases and peptidases, which catalyze its breakdown into constituent amino acids . The pathways involved in its metabolism are similar to those of other dipeptides, involving enzymatic hydrolysis and subsequent absorption of the amino acids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the phenylalanine residue, which imparts distinct aromatic properties and reactivity. This makes it particularly useful in studies involving aromatic interactions and peptide stability .

Properties

IUPAC Name

2-(2-aminopropanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNVYXHOSHNURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941963
Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1999-45-7, 3061-95-8, 59905-28-1, 3061-90-3
Record name Alanylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1999-45-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-DL-Alanyl-DL-3-phenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC339933
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Record name 1999-45-7
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Record name L-Phenylalanine, N-L-alanyl-
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Record name N-(2-Amino-1-hydroxypropylidene)phenylalanine
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Record name N-DL-alanyl-DL-3-phenylalanine
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dl-Alanyl-dl-phenylalanine in peptide chemistry?

A1: this compound serves as a valuable building block in peptide synthesis. The provided research highlights its use in studying the phthaloyl method for peptide synthesis []. This method, involving phthalimidoacyl chlorides reacting with amino acids like this compound, offers a route to creating longer peptide chains. These synthesized peptides have potential applications in various fields, including pharmaceuticals and materials science.

Q2: How is this compound synthesized, and what challenges are associated with its preparation?

A2: The research by [] describes a method for synthesizing this compound using the phthaloyl method. This involves reacting phthalimidoacyl chloride with this compound in glacial acetic acid, followed by hydrazinolysis to obtain the desired dipeptide. While this method offers a pathway to this compound, it might present challenges regarding yield optimization and purification, common considerations in peptide synthesis.

Q3: Can this compound be used to synthesize cyclic peptides?

A3: While not directly demonstrated in the provided articles, the use of this compound in synthesizing cyclic peptides, specifically piperazinediones, is plausible. A related study [] details the synthesis of 1-substituted-2,5(4H)-piperazinediones. Although it utilizes glycylglycine, dl-alanyl-DL-alanine, and this compound for synthesizing different piperazinediones, the potential for incorporating this compound into similar cyclic structures exists. This possibility opens avenues for exploring the use of this compound in creating structurally diverse cyclic peptides with potential biological activities.

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